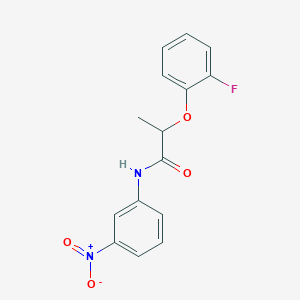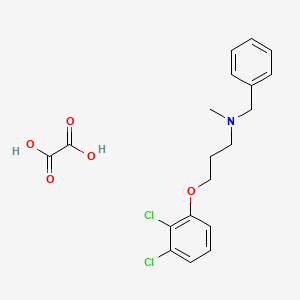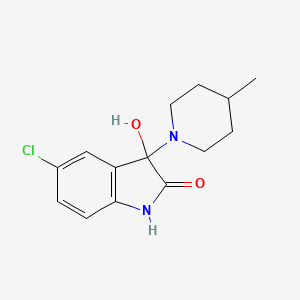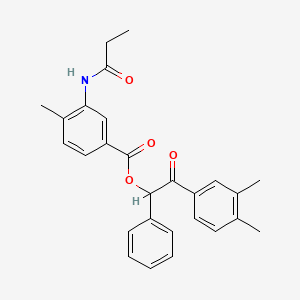![molecular formula C21H27NO5 B4040758 1-[3-(1-naphthyloxy)propyl]azepane oxalate](/img/structure/B4040758.png)
1-[3-(1-naphthyloxy)propyl]azepane oxalate
Übersicht
Beschreibung
1-[3-(1-naphthyloxy)propyl]azepane oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 357. The solubility of this chemical has been described as 32.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Enantiomers : A study described the synthesis of enantiomers of 1-deoxynojirimycin and 1-deoxyaltronojirimycin, involving the oxidation of enantiomerically pure compounds related to 1-[3-(1-naphthyloxy)propyl]azepane oxalate (Bagal et al., 2010).
Development of Derivatives : Research on 3-Alkyl-1-benzoxepin-5-one derivatives and 2-alkyl-1,4-naphtoquinones from 2-acylaryl propargyl ethers highlighted the synthesis of naphthyl derivatives, indicating the versatility of compounds like this compound in creating various chemical structures (Jackson‐Mülly et al., 1976).
Protecting Group in Glycosylation : The (1-naphthyl)propargyl group, closely related to this compound, was introduced as a sterically unobtrusive alcohol protecting group, useful in stereoselective glycosylation (Crich & Wu, 2006).
Catalysis in Alkylation Reaction : A study demonstrated the use of 1-(1-naphthyloxy)-2,3-epoxypropane, a compound structurally similar to this compound, in the synthesis of beta-blockers, showcasing its role in pharmaceutical synthesis (Jovanovic et al., 2006).
Ruthenium-Catalyzed Cyclization : Research involving the treatment of related compounds with ruthenium catalysts highlighted the potential for chemoselective cyclization, a key process in organic synthesis (Lin, Maddirala & Liu, 2005).
Enantioselective Synthesis : A study on the enantioselective synthesis of N-BOC-1-naphthylglycine, using a pathway involving epoxy alcohol, shows the importance of similar naphthyl compounds in producing enantiomerically pure substances (Medina et al., 1997).
Polyurethane Synthesis : The synthesis of thermoplastic polyurethanes using compounds such as 2,6-naphthalenedicarboxylic acid illustrates the application of naphthyl-based compounds in creating polymers with specific properties (Lee et al., 2012).
Electrochromic Polymer Development : Research on the synthesis of an electrochromic polymer based on 3,4-propylenedioxyselenophene with naphthalenylmethyl appendages showcases the use of naphthyl compounds in developing materials with specific optical properties (Karabay, Pekel & Cihaner, 2015).
Eigenschaften
IUPAC Name |
1-(3-naphthalen-1-yloxypropyl)azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-2-6-14-20(13-5-1)15-8-16-21-19-12-7-10-17-9-3-4-11-18(17)19;3-1(4)2(5)6/h3-4,7,9-12H,1-2,5-6,8,13-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZERGILESCSXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040676.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide](/img/structure/B4040694.png)



![[2-bromo-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B4040725.png)
![N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid](/img/structure/B4040733.png)
![2-{[(2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4040741.png)
![N-({[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4040756.png)

![6-(2-Chloro-5-nitrophenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4040767.png)

![2,6-dimethyl-4-[4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl]morpholine](/img/structure/B4040777.png)
